Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

N-methoxy-N-methylpent-4-enamide structure
95091-90-0 structure
商品名:N-methoxy-N-methylpent-4-enamide
CAS番号:95091-90-0
MF:C7H13NO2
メガワット:143.183622121811
CID:1985712

N-methoxy-N-methylpent-4-enamide 化学的及び物理的性質

名前と識別子

    • 4-Pentenamide, N-methoxy-N-methyl-
    • N-Methoxy-N-methylpent-4-enamide
    • N-Methoxy-N-methyl-4-pentenamide (ACI)
    • N-methoxy-N-methylpent-4-enamide
    • インチ: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
    • InChIKey: UFBLFACMCVLAON-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC=C)N(C)OC

計算された属性

  • せいみつぶんしりょう: 143.09500
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 5

じっけんとくせい

  • PSA: 29.54000
  • LogP: 0.97240

N-methoxy-N-methylpent-4-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1903-0087-5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
5g
$624.0 2023-09-07
Life Chemicals
F1903-0087-0.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.5g
$197.0 2023-09-07
Life Chemicals
F1903-0087-1g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
1g
$208.0 2023-09-07
Life Chemicals
F1903-0087-10g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
10g
$874.0 2023-09-07
Life Chemicals
F1903-0087-2.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
2.5g
$416.0 2023-09-07
TRC
N302746-100mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
100mg
$ 50.00 2022-06-03
Life Chemicals
F1903-0087-0.25g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.25g
$187.0 2023-09-07
TRC
N302746-1g
N-Methoxy-N-methylpent-4-enamide
95091-90-0
1g
$ 295.00 2022-06-03
TRC
N302746-500mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
500mg
$ 210.00 2022-06-03

N-methoxy-N-methylpent-4-enamide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  30 min, 0 °C
1.2 overnight, 0 °C → rt
リファレンス
Photoredox Imino Functionalizations of Olefins
Davies, Jacob; Sheikh, Nadeem S.; Leonori, Daniele, Angewandte Chemie, 2017, 56(43), 13361-13365

合成方法 2

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
A new radical-ionic allylation sequence
Briggs, Michael E.; Zard, Samir Z., Synlett, 2005, (2), 334-336

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine ;  overnight, rt
リファレンス
Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors
, European Patent Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
リファレンス
Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffolds
O'Connell, Kieron M. G.; Diaz-Gavilan, Monica; Galloway, Warren R. J. D.; Spring, David R., Beilstein Journal of Organic Chemistry, 2012, 8, 850-860

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
A practical synthesis of (S)-cyclopent-2-enol
Goncalves-Martin, Monica G.; Saxer, Andreas; Renaud, Philippe, Synlett, 2009, (17), 2801-2802

合成方法 6

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt
リファレンス
Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents
Trost, Barry M.; Lehr, Konrad; Michaelis, David J.; Xu, Jiayi; Buckl, Andreas K., Journal of the American Chemical Society, 2010, 132(26), 8915-8917

合成方法 7

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
リファレンス
Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking
Rodrigalvarez, Jesus; Wang, Hao; Martin, Ruben, Journal of the American Chemical Society, 2023, 145(7), 3869-3874

合成方法 8

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron Oxidations
Kreibich, Michael; Gemander, Manuel ; Peter, David; Yadav, Dharmendra B.; de Koning, Charles B.; et al, European Journal of Organic Chemistry, 2020, 2020(19), 2929-2955

合成方法 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High Temperature
Beneteau, Romain; Despiau, Carole F.; Rouaud, Jean-Christophe; Boussonniere, Anne; Silvestre, Virginie; et al, Chemistry - A European Journal, 2015, 21(32), 11378-11386

合成方法 10

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 4 h, rt
リファレンス
Photoinduced Olefin Diamination with Alkylamines
Govaerts, Sebastian ; Angelini, Lucrezia ; Hampton, Charlotte ; Malet-Sanz, Laia; Ruffoni, Alessandro ; et al, Angewandte Chemie, 2020, 59(35), 15021-15028

合成方法 11

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; Middel, Christoph; Harms, Klaus; Koert, Ulrich, Organic Letters, 2018, 20(16), 5071-5074

合成方法 12

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Multi-site programmable functionalization of alkenes via controllable alkene isomerization
Wu, Zhengxing ; Meng, Jingjie ; Liu, Huikang ; Li, Yunyi ; Zhang, Xiao ; et al, Nature Chemistry, 2023, 15(7), 988-997

合成方法 13

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
リファレンス
Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive Elimination
Brenzovich, Jr. William E.; Benitez, Diego; Lackner, Aaron D.; Shunatona, Hunter P.; Tkatchouk, Ekaterina; et al, Angewandte Chemie, 2010, 49(32), 5519-5522

合成方法 14

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  50 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ;  rt
リファレンス
Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes
Sherry, Benjamin D.; Fuerstner, Alois, Chemical Communications (Cambridge, 2009, (46), 7116-7118

合成方法 15

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C
1.2 12 h, 25 °C
リファレンス
Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization Cascade
Hilby, Kimberly M.; Denmark, Scott E., Journal of Organic Chemistry, 2021, 86(21), 14250-14289

合成方法 16

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  12 h, 0 °C → rt
リファレンス
Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes
Qian, Deyun; Hu, Haoxiang; Liu, Feng; Tang, Bin; Ye, Weimin; et al, Angewandte Chemie, 2014, 53(50), 13751-13755

合成方法 17

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated Tropinones
Fournial, Anais; Ranaivondrambola, Tsiresy; Mathe-Allainmat, Monique; Robins, Richard J.; Lebreton, Jacques, European Journal of Organic Chemistry, 2010, (1), 152-156

合成方法 18

はんのうじょうけん
1.1 Reagents: Oxalyl chloride ,  Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane ,  Water ;  0 °C; 18 h, 0 °C
1.2 Reagents: Triethylamine ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
リファレンス
Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane
リファレンス
The Double [3+2] Photocycloaddition Reaction
Woolford, Jason A., 2010, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  45 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min
リファレンス
Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines
He, Chuan; Gaunt, Matthew J., Chemical Science, 2017, 8(5), 3586-3592

N-methoxy-N-methylpent-4-enamide Raw materials

N-methoxy-N-methylpent-4-enamide Preparation Products

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited